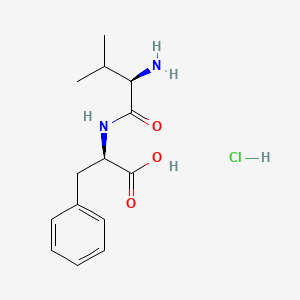
D-Valyl-D-phenylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valyl-D-phenylalanine hydrochloride is a compound with the molecular formula C14H21ClN2O3 . It is a derivative of phenylalanine, an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Synthesis Analysis
The synthesis of D-phenylalanines can be achieved through a multienzymatic cascade process. This involves coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, which is based on stereoselective oxidation and nonselective reduction . Another study constructed a tri-enzymatic cascade reaction for the generation of D-Phe from cheap L-Phe, employing the enzymes LAAD, DAPDH, and GDH .Molecular Structure Analysis
The molecular structure of D-Valyl-D-phenylalanine hydrochloride is characterized by a molecular weight of 300.781 Da and a monoisotopic mass of 300.124084 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of D-phenylalanines include the coupling of phenylalanine ammonia lyase (PAL) with L-amino acid deaminase (LAAD) or D-amino acid oxidase (DAAO). This leads to the conversion of cheap and easily accessible cinnamic acids into both non-natural D- and L-phenylalanines by a chemoenzymatic process .Physical And Chemical Properties Analysis
The physical and chemical properties of D-Valyl-D-phenylalanine hydrochloride include a molecular weight of 300.781 Da and a monoisotopic mass of 300.124084 Da . More detailed properties are not available in the retrieved sources.Scientific Research Applications
Hydrogels and Tissue Engineering
Recent studies explore D-Val-D-Phe-HCl in hydrogel formulations for tissue engineering:
- 3D-Culture of Cells : Fmoc-FV hydrogels, containing D-Val-D-Phe-HCl, support the growth of mesenchymal stem cells (WJ-MSCs), endothelial cells (HUVECs), and tumor cells (MDA-MB231) .
Biocatalysis
In biocatalytic processes, D-Val-D-Phe-HCl contributes to deracemization and synthesis:
Mechanism of Action
Target of Action
D-Valyl-D-phenylalanine hydrochloride is a complex compound that involves two amino acids, D-valine and D-phenylalanine. D-Phenylalanine is known to target Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . D-Valine, on the other hand, is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .
Mode of Action
D-phenylalanine is known to be involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with slc3a2/4f2hc . This suggests that D-Valyl-D-phenylalanine hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
D-phenylalanine is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, it can be inferred that D-Valyl-D-phenylalanine hydrochloride may affect these biochemical pathways.
Result of Action
D-phenylalanine is known to be used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory .
Action Environment
It is known that the gel stiffness of peptide assemblies derived from amino acids like phenylalanine and valine could be causally related to the intermolecular interactions associated with these amino acids .
Future Directions
The future directions in the field of D-phenylalanine research involve the application of unnatural amino acids for the development of highly selective peptide linkers . Another area of interest is the improvement of the catalytic efficiency of DAPDH, which is currently a limiting factor in the production of D-Phe from L-Phe .
properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUZXNEOMXFFV-MNMPKAIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Valyl-D-phenylalanine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2844051.png)
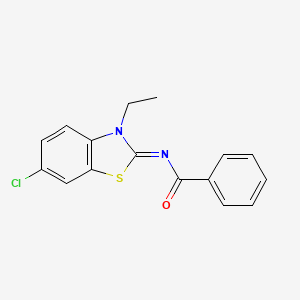
![methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2844055.png)
![2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2844056.png)
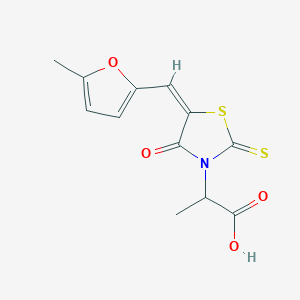
![2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2844059.png)
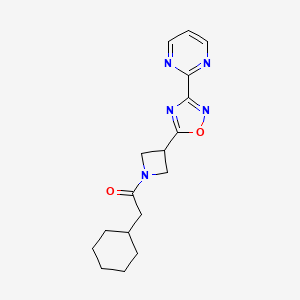
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2844062.png)
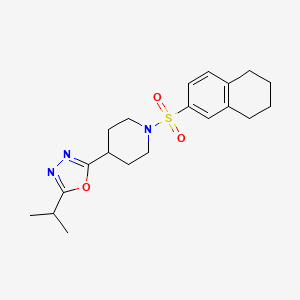
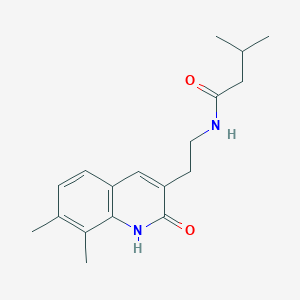
![4-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2844067.png)
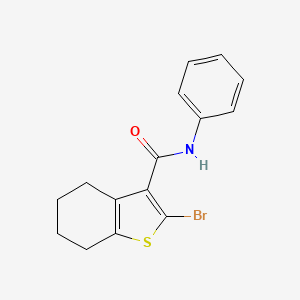
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
